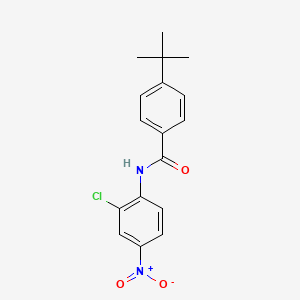
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters in the brain. MPPI has been shown to have a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The primary mechanism of action of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride is the inhibition of MAO-B, an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride increases the levels of dopamine and other neurotransmitters in the brain, leading to a range of biochemical and physiological effects. 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has also been shown to inhibit oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of oxidative stress and inflammation, and the promotion of neuroprotection. 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride for lab experiments is its selectivity for MAO-B, which allows for more precise targeting of specific neurotransmitter systems in the brain. However, one of the limitations of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, including the investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, and to develop more targeted and effective treatments for neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride may also be an area of future research.
Méthodes De Synthèse
The synthesis of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride involves a multi-step process that begins with the conversion of 1-phenyl-1-cyclopentanone to 1-(1-methylcyclopentyl)-1-phenyl-2-nitropropene. This intermediate is then reduced to 1-(1-methylcyclopentyl)-1-phenyl-2-propen-1-ol, which is subsequently converted to the final product, 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, through a series of reactions involving various reagents and catalysts.
Applications De Recherche Scientifique
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine release and the inhibition of oxidative stress. 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
1-(1-methylcyclopentyl)-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c1-20(13-6-7-14-20)21(23,19-11-4-2-5-12-19)15-10-18-22-16-8-3-9-17-22;/h2,4-5,11-12,23H,3,6-9,13-14,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMUYFSLMJHBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
![4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)

![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070742.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)
![3-chloro-N-dibenzo[b,d]furan-3-yl-1-benzothiophene-2-carboxamide](/img/structure/B5070763.png)
![1-(2,3-dimethylphenyl)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5070772.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5070790.png)
![7-(3,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5070795.png)

